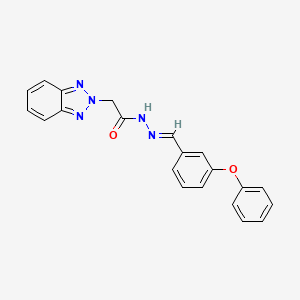![molecular formula C18H28N6O2 B5571555 2-(cyclopropylmethyl)-8-[4-(1H-tetrazol-1-yl)butanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5571555.png)
2-(cyclopropylmethyl)-8-[4-(1H-tetrazol-1-yl)butanoyl]-2,8-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- The synthesis of diazaspiro[5.5]undecane derivatives involves base-promoted double Michael addition reactions, as demonstrated in the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones via cascade cyclization (Islam et al., 2017). This method is highly efficient, yielding diazaspiro[5.5]undecane derivatives with excellent yields.
Molecular Structure Analysis
- The molecular structure of related compounds like 3,9-Bis(dicyanomethylene)-2,4,8,10-tetrathiaspiro[5.5]undecane reveals a spiro-annulated structure with twofold symmetry, formed by two equal push-pull ethylene units (Zhou et al., 2001). This structure includes electron donors and acceptors, resulting in strong intermolecular interactions.
Chemical Reactions and Properties
- In a related study, the aminomethylation of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile showed the formation of 7-alkyl-2,4-dioxo-3,7-diazaspiro derivatives, illustrating the reactivity of the azaspiro[5.5]undecane ring system (Khrustaleva et al., 2018).
Physical Properties Analysis
- The crystal structure of compounds in this class often shows that components like the cyclohexanone unit prefer a chair conformation, and the molecules are connected via hydrogen bonding to form extended structures (Yuan et al., 2017).
Chemical Properties Analysis
- The reaction of cyclohexanone with derivatives in this category, such as 2-aminopropene-1,1,3-tricarbonitrile, leads to the formation of compounds like 2,4-diamino-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile, indicating the versatility in chemical properties (Kurskova et al., 2021).
Applications De Recherche Scientifique
Synthesis and Structural Elucidation
A new methodology for synthesizing diazaspiro[5.5]undecane derivatives was developed, demonstrating the compound's utility in creating various spiro-heterocyclic derivatives. This synthesis leverages the base-promoted [5+1] double Michael addition reaction, yielding products with high efficiency and elucidating their structures via NMR and X-ray crystallography techniques (Islam et al., 2017).
Catalytic Synthesis of Nitrogen-containing Heterocycles
Another study focused on the catalyst-free synthesis of nitrogen-containing spiro heterocycles through a [5+1] double Michael addition reaction. This process efficiently generates 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones and related compounds, underscoring the compound's versatility in facilitating rapid and high-yield reactions without the need for a catalyst (Aggarwal et al., 2014).
Material Science Applications
In material science, the synthesis of 3,9-bis(dicyanomethylene)-2,4,8,10-tetrathiaspiro[5.5]undecane showcased the compound's potential as an organic molecular electronic material. The study detailed the formation of a spiro-annulated structure with significant intermolecular interactions, hinting at its applications in electronic materials and devices (Zhou et al., 2001).
Anticonvulsant Profiles
Further emphasizing its pharmacological relevance, research on the anticonvulsant profiles of certain diazaspiro[5.5]undecane derivatives revealed their potent anticonvulsant activities. This study not only highlights the compound's importance in medicinal chemistry but also its potential in developing new anticonvulsant drugs (Aboul-Enein et al., 2014).
Propriétés
IUPAC Name |
2-(cyclopropylmethyl)-8-[4-(tetrazol-1-yl)butanoyl]-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O2/c25-16(3-1-10-24-14-19-20-21-24)22-9-2-7-18(12-22)8-6-17(26)23(13-18)11-15-4-5-15/h14-15H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAIVGNXAJYACW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)N(C2)CC3CC3)CN(C1)C(=O)CCCN4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylmethyl)-8-[4-(1H-tetrazol-1-yl)butanoyl]-2,8-diazaspiro[5.5]undecan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5571472.png)
![1-benzyl-4-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,4-diazepan-6-ol](/img/structure/B5571473.png)

![4-({[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}methyl)benzoic acid](/img/structure/B5571482.png)
![1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5571484.png)

![N-(2,5-dimethylphenyl)-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide](/img/structure/B5571491.png)
![2-ethyl-8-[(3R)-1,2,3,4-tetrahydro-3-isoquinolinylcarbonyl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5571508.png)
![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-(4-ethoxybenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5571509.png)
![4-({4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5571510.png)



![8-tert-butyl-2-(4-chlorophenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5571558.png)